N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Description
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride (CAS: 1049678-47-8) is a cyclopropanamine derivative featuring a phenyl group, a propargyl (propynyl) chain, and a cyclopropane ring. The compound has been historically cataloged as a research chemical, though its commercial availability has been discontinued in standard quantities (1g–50g) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-3,5-6,12-13H,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIPOKCHNVVGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 3-phenyl-2-propyn-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation: This compound can be oxidized to produce corresponding oxides.
- Reduction: It can undergo reduction to yield amines or alcohols.
- Substitution Reactions: Participates in nucleophilic and electrophilic substitutions .
Biological Research
The compound has been studied for its potential biological activities:
- Antiviral Activity: Derivatives of cyclopropanamine have shown promise against viruses such as HIV and hepatitis C, indicating a potential pathway for antiviral drug development.
- Enzyme Inhibition: It has been demonstrated to inhibit specific enzymes, which could disrupt metabolic pathways related to various diseases .
Medicinal Chemistry
Research is ongoing into the therapeutic properties of this compound:
- Neurotransmitter Interaction: The compound may interact with neurotransmitter receptors, influencing neurological functions and behaviors. This suggests its potential use in treating mood disorders or cognitive impairments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Effects | Showed effectiveness against HIV strains with minimal cytotoxicity. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, involved in metabolic syndrome. |
| Study C | Neurotransmitter Binding | Demonstrated binding affinity to serotonin receptors, suggesting antidepressant properties. |
Mechanism of Action
The mechanism of action of N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The compound’s key structural motifs include:
- Cyclopropanamine backbone : A three-membered carbon ring with an amine group.
- Propargyl-phenyl substituent : A phenyl group attached to a terminal alkyne (C≡C) chain.
Comparisons with similar compounds are summarized below:
Functional Group Impact on Reactivity and Bioactivity
- In contrast, the bromophenyl group in N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl () may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Heterocyclic Modifications : The pyrazole ring in N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl () introduces hydrogen-bonding capacity, which could improve binding affinity in biological targets .
- Alkyne vs. Alkyl Chains : The propargyl group in the target compound may confer rigidity and metabolic stability compared to flexible alkyl chains in analogs like N-(2-fluoroethyl)cyclopropanamine HCl .
Research and Industrial Relevance
- Pharmacological Potential: Pyrazole-containing analogs () are often explored for kinase inhibition or neurotransmitter modulation, whereas brominated derivatives () may serve as intermediates in anticancer drug synthesis.
- Synthetic Utility : Fluoroethyl and nitro-substituted compounds (Evidences 2, 4) are valuable in developing fluorinated pharmaceuticals or agrochemicals.
Biological Activity
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 215.7 g/mol.
Key Properties:
- IUPAC Name: N-(3-phenyl-2-propynyl)cyclopropanamine hydrochloride
- CAS Number: 1048947-51-8
- Physical Form: Solid
- Purity: ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways associated with disease states.
- Receptor Binding: It may bind to neurotransmitter receptors, potentially influencing neurological functions and behaviors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
Studies have demonstrated that derivatives of cyclopropanamine compounds show potential antiviral effects. For instance, similar compounds have been evaluated against viruses such as HIV and hepatitis C, indicating a promising avenue for further exploration in antiviral drug development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on related compounds has revealed that modifications can enhance cytotoxicity against various cancer cell lines. For example, chalcone derivatives have shown significant antiproliferative effects, suggesting that this compound could be effective in cancer therapy .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antibacterial and antifungal properties. Similar cyclopropanamine derivatives have been tested for their efficacy against bacterial strains and fungi, showing moderate protective effects .
Case Studies and Research Findings
Case Study 1: Antiviral Screening
A study focusing on the synthesis of cyclopropanamine derivatives highlighted their antiviral potential against HIV and other viruses. This compound was included in the screening process, demonstrating moderate activity against viral replication in vitro.
Case Study 2: Anticancer Evaluation
Research conducted on structurally similar compounds revealed that modifications in the cyclopropane structure led to increased cytotoxicity in human cancer cell lines. This suggests that this compound could be further investigated for its anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between cyclopropanamine and a propargyl halide derivative (e.g., 3-phenyl-2-propyn-1-yl bromide) under basic conditions. Sodium hydroxide or potassium carbonate are commonly used to deprotonate the amine and drive the reaction . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., THF or DCM). Monitoring via TLC or LC-MS ensures intermediate formation. Post-synthesis, hydrochloride salt precipitation is achieved using HCl gas or concentrated HCl in diethyl ether .
Q. How is the structural characterization of this compound validated in academic research?
Methodological Answer: Characterization employs:
- Spectroscopy : H/C NMR to confirm cyclopropane ring integrity and propargyl-phenyl substitution patterns.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks ([M+H]) and isotopic distribution.
- X-ray Crystallography : For solid-state confirmation, particularly to resolve stereochemistry if chiral centers exist (e.g., cis/trans cyclopropane configurations) .
- InChI/SMILES : Cross-referencing with databases like PubChem ensures alignment with predicted structural descriptors .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
Methodological Answer: Initial screens include:
- Enzyme Inhibition Assays : Dose-response curves (IC) against targets like monoamine oxidases or cytochrome P450 isoforms, using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin-based tests in cancer/neural cell lines to assess cytotoxicity (EC) .
- Binding Affinity Studies : Radioligand displacement assays (e.g., H-labeled ligands) for receptor targets such as serotonin or dopamine transporters .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, given the cyclopropane ring’s stereochemical sensitivity?
Methodological Answer: Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-cyclopropanamine derivatives) to control ring closure stereochemistry .
- Asymmetric Catalysis : Pd- or Rh-catalyzed cyclopropanation with chiral ligands (e.g., BINAP) to favor one enantiomer .
- Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers post-synthesis .
Q. What mechanistic insights explain contradictory reports on this compound’s enzyme inhibition potency?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in pH, ionic strength, or cofactor availability (e.g., NADPH for oxidoreductases) alter enzyme conformation and inhibitor binding .
- Metabolic Instability : Rapid degradation in certain buffers (e.g., PBS vs. HEPES) reduces apparent potency. Stabilization via antioxidants (e.g., ascorbic acid) or protease inhibitors is recommended .
- Allosteric Modulation : Secondary binding sites may enhance or antagonize effects in a tissue-specific manner, requiring site-directed mutagenesis studies to clarify .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer: Key approaches:
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability via logP/logD calculations and polar surface area analysis .
- Docking Studies : Identify critical residues in target binding pockets (e.g., MAO-A vs. MAO-B selectivity) using AutoDock Vina or Schrödinger .
- ADMET Prediction : Tools like SwissADME assess solubility, CYP450 metabolism, and hERG channel liability to prioritize derivatives .
Data Conflict Resolution
Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics to identify cell line-specific resistance pathways (e.g., ABC transporter overexpression) .
- Metabolite Tracking : LC-MS/MS to quantify intracellular compound levels and active/inactive metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
